2,2-Bis(4-aminophenyl)propane
CAS No.: 2479-47-2
Cat. No.: VC21113163
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2479-47-2 |
---|---|
Molecular Formula | C15H18N2 |
Molecular Weight | 226.32 g/mol |
IUPAC Name | 4-[2-(4-aminophenyl)propan-2-yl]aniline |
Standard InChI | InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3 |
Standard InChI Key | ZYEDGEXYGKWJPB-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structure
2,2-Bis(4-aminophenyl)propane, also known by its CAS number 2479-47-2, is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.3 g/mol. Its structure is characterized by two 4-aminophenyl groups connected via an isopropylidene bridge (a central carbon with two methyl groups) . This creates a rigid, non-coplanar configuration that contributes significantly to its utility in synthesizing high-performance polymers.
The compound belongs to the class of aromatic diamines and features primary amine groups (-NH2) at the para positions of each phenyl ring. This structural arrangement provides reactive sites for polymerization reactions while maintaining molecular rigidity.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial contexts:
Systematic Names | Common Names | Alternative Designations |
---|---|---|
4,4′-(1-Methylethylidene)bis[benzenamine] | 2,2-Bis(4-aminophenyl)propane | 4,4'-Isopropylidenedianiline |
4,4′-(Propane-2,2-diyl)dianiline | 2,2-Bis(p-aminophenyl)propane | p,p′-Isopropylidenedianiline |
Benzenamine, 4,4'-(1-methylethylidene)bis- | 2,2-Di(4-aminophenyl)propane | NSC 33421 |
Aniline, 4,4′-isopropylidenedi- | 4,4′-(1-Methylethylidene)dianiline | - |
Table 1. Various nomenclature forms of 2,2-Bis(4-aminophenyl)propane .
Physical and Chemical Properties
2,2-Bis(4-aminophenyl)propane typically appears as a solid at room temperature . Its physical state and appearance are important considerations for handling and processing in industrial applications.
Key Physical Properties
The compound exhibits moderate solubility in common organic solvents, which facilitates its use in various synthetic processes . The presence of amine functional groups provides reactive sites for chemical modifications and polymerization reactions.
Chemical Reactivity
The primary amine groups (-NH2) at the para positions of each phenyl ring serve as key reactive sites for various chemical transformations. These functional groups can participate in:
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Nucleophilic addition reactions
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Condensation reactions with carbonyl compounds
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Amide formation with carboxylic acids or acid derivatives
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Polymerization reactions, particularly in the synthesis of polyamides and polyimides
The rigid backbone contributed by the isopropylidene bridge influences the spatial arrangement of the amine groups, affecting reactivity patterns and the structure of resulting polymers .
Synthesis Methods
Laboratory Synthesis
One common method for synthesizing 2,2-Bis(4-aminophenyl)propane involves the reduction of 2,2-Bis(4-nitrophenyl)propane. This reduction process typically employs a palladium/carbon catalyst with hydrazine hydrate as the reducing agent. The reaction conditions involve:
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Solvent: Ethanol
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Temperature: 68-70°C
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Duration: 8-10 hours
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Purification: Filtration, dilution with ethanol, cooling to -10°C, and drying
This method typically yields the final compound with high purity, making it suitable for applications requiring high-quality starting materials.
Alternative Synthetic Routes
The compound can also be synthesized via condensation reactions involving acetone and aniline derivatives. This approach leverages the reactivity of the carbonyl group in acetone with the nucleophilic properties of aniline to form the characteristic isopropylidene bridge structure.
Applications in Materials Science
2,2-Bis(4-aminophenyl)propane serves as a critical monomer in multiple high-value applications, particularly in polymer chemistry and materials science.
Polymer Synthesis
The compound is extensively used as a monomer for synthesizing high-performance polymers, including:
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Aromatic polyamides
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Polyimides
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Epoxy resins
These resulting polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for demanding applications .
Applications in Electronics and Advanced Materials
The molecule's structure contributes to its utility in:
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Organic electronics
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Materials requiring controlled electrical properties
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High-performance structural materials
The rigid backbone and reactive amine groups allow for the design of materials with tailored properties, including mechanical strength, thermal stability, and electrical characteristics.
Quantity | Price Range (EUR) | Reference |
---|---|---|
100 mg | 30.00 - 32.00 | |
250 mg | 34.00 - 36.00 | |
1 g | 42.00 - 143.00 | |
5 g | 167.00 - 196.00 | |
10 g | 281.00 - 308.00 | |
25 g | 776.00 | |
100 g | 2,809.00 |
Table 2. Representative commercial pricing for 2,2-Bis(4-aminophenyl)propane (prices may vary by supplier, purity, and market conditions) .
Research Applications and Future Perspectives
The compound continues to be of interest in research settings, particularly for:
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Development of novel high-performance polymers
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Investigation of structure-property relationships in polymer systems
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Creation of specialized materials for emerging technologies
Its structure makes it a candidate for further exploration in applications requiring materials with specific thermal, mechanical, and chemical resistance properties .
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